4-Oxobutanoic acid
Description
Properties
IUPAC Name |
4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUJIQZEACWQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219231 | |
| Record name | Succinic semialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Succinic acid semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
692-29-5 | |
| Record name | 4-Oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinic semialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic semialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SUCCINIC SEMIALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73BX3CPMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succinic acid semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Enzyme Stability and Cost
SSADH’s susceptibility to oxidative inactivation limits long-term biocatalysis. Site-directed mutagenesis (C302S) improved thermostability by 4.5-fold, enabling continuous production in immobilized enzyme reactors.
Chemical Reactions Analysis
Types of Reactions
Succinic semialdehyde undergoes various chemical reactions, including:
Reduction: It can be reduced to gamma-hydroxybutyric acid by gamma-hydroxybutyrate dehydrogenase.
Substitution: Succinic semialdehyde can participate in nucleophilic substitution reactions due to the presence of its carbonyl group.
Common Reagents and Conditions
Oxidation: NAD+ is a common cofactor used in the oxidation of succinic semialdehyde to succinic acid.
Major Products Formed
Succinic Acid: Formed through the oxidation of succinic semialdehyde.
Gamma-Hydroxybutyric Acid: Formed through the reduction of succinic semialdehyde.
Scientific Research Applications
Succinic semialdehyde has numerous applications in scientific research, including:
Mechanism of Action
Succinic semialdehyde exerts its effects primarily through its role as an intermediate in the metabolism of gamma-aminobutyric acid and gamma-hydroxybutyric acid. It is formed from gamma-aminobutyric acid by gamma-aminobutyrate aminotransferase and is further oxidized to succinic acid by succinic semialdehyde dehydrogenase . This oxidation process involves the transfer of electrons from succinic semialdehyde to NAD+, resulting in the formation of NADH and succinic acid . The succinic acid then enters the tricarboxylic acid cycle, where it plays a key role in cellular energy production .
Comparison with Similar Compounds
3-Aminopropanal
- Substrate Specificity: SSADH from Pseudomonas species exhibits dual activity toward SSA and 3-aminopropanal, albeit with distinct preferences. The enzyme’s activity ratio (SSA:3-aminopropanal) decreases from 25:1 at pH 9.1 to 5:1 at pH 10.5, indicating pH-dependent substrate affinity shifts .
- Kinetic Parameters: Substrate $ K_m $ (mM) $ V_{max} $ (μmol/min/mg) Source SSA 0.12 8.5 Pseudomonas 3-Aminopropanal 1.8 0.34 Pseudomonas The lower $ K_m $ for SSA reflects higher catalytic efficiency compared to 3-aminopropanal.
- Structural Insights: The uncharged form of 3-aminopropanal is the active species, as shown by pH-dependent velocity changes (pH 8.5–10.0) without altering $ V_{max} $ .
4-Aminobutanal
- SSADH shows negligible activity toward 4-aminobutanal in Pseudomonas, with hybrid enzymes (subunits from SSADH and 4-aminobutanal dehydrogenase) displaying variable substrate ratios .
γ-Hydroxybutyrate (GHB)
Metabolic Interconversion : SSA is reduced to GHB by NADPH-dependent aldehyde reductases in human brain and liver .
Enzyme Substrate Cofactor $ K_m $ (mM) Source Aldehyde Reductase (Brain) SSA NADPH 0.8 Human GHB Dehydrogenase (Liver) GHB NADP+ 2.1 Hamster - Inhibition Dynamics : SSADH deficiency causes GHB accumulation, highlighting the metabolic competition between SSADH and reductases .
Succinic Acid
- As the end-product of SSA oxidation, succinic acid enters the TCA cycle. SSADH’s catalytic efficiency ensures minimal SSA accumulation under normal conditions .
pH and Redox Sensitivity
- pH Effects: Pseudomonas SSADH activity toward 3-aminopropanal increases at alkaline pH (9.0–10.5) due to substrate deprotonation . Enzyme stability declines above pH 10.0, correlating with subunit dissociation .
- Redox Regulation: Thiol reagents (e.g., p-HMB) inhibit SSADH activity by 50–85%, reversible with mercaptoethanol . Rat brain SSADH requires 10 mM mercaptoethanol for optimal activity .
Inhibitors and Competing Substrates
- Succinic Semialdehyde Derivatives: 3-Trimethylaminopropylsulfonate inhibits SSADH competitively ($ K_i = 0.5 \, \text{mM} $) .
- Substrate Inhibition :
Evolutionary and Functional Divergence
- Bacterial vs. Mammalian Enzymes: Bacterial SSADHs (e.g., Pseudomonas) exhibit broader substrate promiscuity and hybrid subunit assembly, unlike human isoforms . Human SSADH (ALDH5A1) mutations (e.g., R412C) cause severe neurological phenotypes, emphasizing strict substrate specificity .
Biological Activity
Succinic semialdehyde (SSA) is a significant intermediate in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The biological activity of SSA is primarily mediated through its conversion by succinic semialdehyde dehydrogenase (SSADH), an enzyme crucial for GABA catabolism. This article explores the biological activity of succinic semialdehyde, focusing on its metabolic pathways, implications in human health, and associated disorders.
Metabolic Pathways
Succinic semialdehyde is produced from the degradation of GABA via the action of GABA transaminase. The subsequent conversion of SSA to succinic acid by SSADH is essential for maintaining normal GABA levels and preventing neurotoxic accumulation. The enzyme operates using NAD+ as a cofactor and is encoded by the ALDH5A1 gene, located on chromosome 6p22.
Key Reactions Involving SSA:
- GABA Degradation :
Neurotransmitter Regulation
The accumulation of SSA due to SSADH deficiency leads to elevated levels of GABA and γ-hydroxybutyric acid (GHB), resulting in severe neurological symptoms. This condition, known as Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD) , is characterized by:
- Intellectual Disability
- Epilepsy
- Hypotonia
- Ataxia
- Sleep Disorders
Neuroimaging studies often reveal increased T2-weighted MRI signals in regions such as the globus pallidus and cerebellum, indicative of neurodegeneration associated with elevated GABA levels .
Case Studies
- Case Study on SSADH Deficiency : A patient with confirmed SSADH deficiency exhibited mutations in the ALDH5A1 gene, leading to significant neurological impairments. Genetic analysis revealed two heterozygous mutations: p.Trp204Ter and p.Gly268Glu. Treatment with vigabatrin was suggested but rejected by the family due to concerns over potential side effects .
- Murine Model Studies : Research utilizing murine models has shown that SSADH deficiency results in failure-to-thrive and progressive ataxia. Interventions with compounds such as vigabatrin have been shown to improve survival rates and reduce seizure frequency .
Research Findings
Recent studies highlight the dual role of SSA in both prokaryotic and eukaryotic organisms:
- In Prokaryotes : Bacterial SSADHs are involved in nitrogen compound degradation and lysine catabolism, preventing toxic SSA accumulation .
- In Eukaryotes : The enzyme's function extends to critical metabolic pathways linking neurotransmitter metabolism with energy production within mitochondria .
Table: Summary of Biological Effects of Succinic Semialdehyde
| Biological Activity | Description |
|---|---|
| GABA Metabolism | Converts GABA to SSA and subsequently to succinic acid |
| Neurotransmitter Regulation | Maintains balance between GABA and glutamate |
| Neurological Impact | Elevated SSA leads to seizures, ataxia, and cognitive impairments |
| Enzymatic Function | SSADH catalyzes oxidative reactions essential for energy metabolism |
Q & A
Q. What metabolic pathways involve succinic semialdehyde, and how are they regulated in neural tissues?
Succinic semialdehyde (SSA) is a pivotal metabolite in the γ-aminobutyric acid (GABA) shunt. GABA, the primary inhibitory neurotransmitter, is catabolized by GABA transaminase (GABAT) into SSA, which is subsequently oxidized to succinic acid (SA) via succinic semialdehyde dehydrogenase (SSADH/ALDH5A1) for entry into the tricarboxylic acid (TCA) cycle . Alternatively, SSA can be reduced to γ-hydroxybutyrate (GHB) by succinic semialdehyde reductase (SSAR), an aldo-keto reductase (AKR) family enzyme . Regulatory mechanisms include substrate competition (e.g., α-ketoglutarate availability for GABAT) and tissue-specific enzyme expression (e.g., SSADH dominance in mitochondria versus SSAR in cytosol) .
Key Methodological Insight : To map these pathways, employ isotopic tracing (e.g., -GABA) combined with mass spectrometry to track SSA flux toward SA or GHB .
Q. How do mutations in ALDH5A1 disrupt succinic semialdehyde metabolism, and what are the biochemical consequences?
ALDH5A1 encodes mitochondrial SSADH, which catalyzes SSA oxidation. Loss-of-function mutations (e.g., 1460T > A, 103-121del) result in succinic semialdehyde dehydrogenase deficiency (SSADHD), leading to SSA accumulation and its diversion to GHB via SSAR . Elevated GHB and GABA levels disrupt neuronal excitability, causing seizures and developmental delays .
Experimental Validation :
- Enzyme Activity Assays : Compare SSADH activity in patient-derived fibroblasts versus controls using NAD-dependent spectrophotometric assays (monitored at 340 nm) .
- Metabolite Profiling : Quantify GHB and GABA in cerebrospinal fluid (CSF) via gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinetic parameters of SSA-metabolizing enzymes across studies?
Discrepancies in kinetic data (e.g., SSADH values) often arise from assay conditions (pH, cofactors) or enzyme sources (species, tissue specificity). For example:
Methodological Recommendations :
- Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 8.5 for SSADH ).
- Use recombinant proteins (e.g., human SSADH expressed in E. coli) to control for post-translational modifications .
- Perform structural analyses (e.g., X-ray crystallography) to identify active-site residues influencing substrate affinity .
Q. What advanced techniques are used to profile SSA-related metabolites in complex biological systems?
Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS) : Enables simultaneous quantification of SSA, GHB, GABA, and TCA cycle intermediates with high sensitivity (detection limit: 0.1 pmol) . Proton Magnetic Resonance Spectroscopy () : Non-invasively monitors GHB accumulation in SSADHD patient brains, correlating with disease severity .
Data Interpretation : Normalize metabolite levels to creatine (internal reference) and validate with enzyme activity assays .
Q. How do alternative SSA metabolic pathways (e.g., YihU in E. coli) influence experimental models of SSADH deficiency?
In E. coli, YihU provides a detoxification route by reducing SSA to GHB, mitigating cytotoxicity . This pathway complicates bacterial models of SSADHD but offers insights into redox stress responses.
Experimental Design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
